

5-Bromo-2-hydroxynicotinonitrile: A Versatile Building Block in Heterocyclic Chemistry

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Compound of Interest

Compound Name: **5-Bromo-2-hydroxynicotinonitrile**

Cat. No.: **B1277732**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxynicotinonitrile, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structural features, including a reactive bromine atom, a nucleophilic hydroxyl group, and an electrophilic nitrile moiety, render it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of **5-Bromo-2-hydroxynicotinonitrile** in the preparation of biologically relevant heterocyclic systems such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. Detailed experimental protocols, quantitative data, and schematic diagrams are presented to facilitate its use in research and development.

Chemical Properties and Synthesis

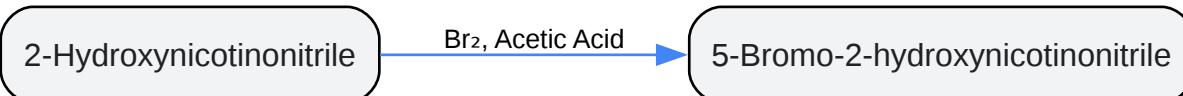
5-Bromo-2-hydroxynicotinonitrile (also known as 5-Bromo-3-cyano-2-pyridone) is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |
|-------------------|--|
| CAS Number | 405224-22-8 |
| Molecular Formula | C ₆ H ₃ BrN ₂ O |
| Molecular Weight | 199.00 g/mol |
| Appearance | Solid |
| Boiling Point | 292.1°C at 760 mmHg |
| Storage | Store in a dry, sealed place |

Table 1: Physicochemical Properties of **5-Bromo-2-hydroxynicotinonitrile**.[\[1\]](#)

Synthesis

The synthesis of **5-Bromo-2-hydroxynicotinonitrile** can be achieved through the electrophilic bromination of 2-hydroxynicotinonitrile. While a specific detailed protocol for this exact transformation is not readily available in the literature, a plausible method can be adapted from established bromination procedures for similar activated pyridine rings.



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Caption: Proposed synthesis of **5-Bromo-2-hydroxynicotinonitrile**.

Experimental Protocol: Synthesis of **5-Bromo-2-hydroxynicotinonitrile**

Materials:

- 2-Hydroxynicotinonitrile
- Bromine (Br₂)

- Glacial Acetic Acid
- Sodium thiosulfate solution (aqueous)
- Deionized water

Procedure:

- In a well-ventilated fume hood, dissolve 2-hydroxynicotinonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
- Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears.
- The precipitated solid is collected by vacuum filtration.
- Wash the solid with copious amounts of cold water to remove any remaining acetic acid.
- Dry the product under vacuum to afford **5-Bromo-2-hydroxynicotinonitrile**.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

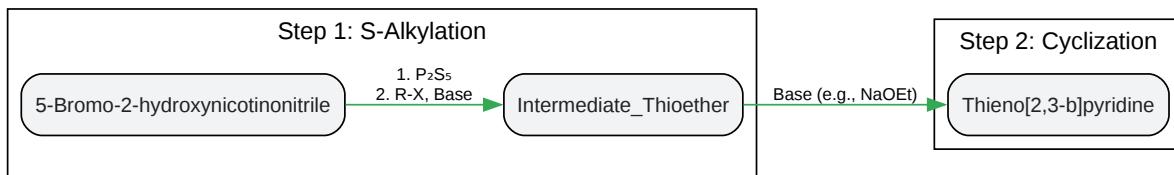
Role in Heterocyclic Chemistry

The trifunctional nature of **5-Bromo-2-hydroxynicotinonitrile** makes it an exceptionally useful precursor for the synthesis of various fused heterocyclic systems. The hydroxyl group can be alkylated or converted into a better leaving group, the bromine atom is susceptible to

nucleophilic substitution or can participate in cross-coupling reactions, and the nitrile group can undergo cyclization reactions.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities. **5-Bromo-2-hydroxynicotinonitrile** can serve as a key starting material for the synthesis of substituted thieno[2,3-b]pyridine derivatives.



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Caption: General pathway for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine

This protocol is adapted from general methods for the synthesis of thieno[2,3-b]pyridines from 2-mercaptoponicotinonitrile derivatives.

Materials:

- **5-Bromo-2-hydroxynicotinonitrile**
- Phosphorus pentasulfide (P_2S_5)
- Pyridine (anhydrous)
- 2-Chloroacetonitrile
- Sodium ethoxide ($NaOEt$)

- Ethanol (anhydrous)

Procedure:

Step 1: Synthesis of 5-Bromo-2-mercaptoponicotinonitrile

- A mixture of **5-Bromo-2-hydroxynicotinonitrile** (1.0 eq) and phosphorus pentasulfide (0.5 eq) in anhydrous pyridine is refluxed for 4-6 hours.
- The reaction mixture is then cooled and poured into ice water.
- The resulting precipitate is filtered, washed with water, and dried to give 5-Bromo-2-mercaptoponicotinonitrile.

Step 2: Synthesis of 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine

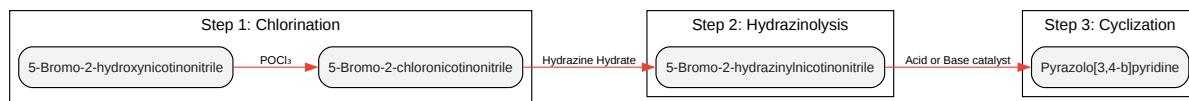
- To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 5-Bromo-2-mercaptoponicotinonitrile (1.0 eq).
- Stir the mixture for 30 minutes at room temperature.
- Add 2-chloroacetonitrile (1.0 eq) and reflux the mixture for 2-3 hours.
- After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the target thieno[2,3-b]pyridine derivative.

| Product | Starting Material | Reagents | Yield (%) |
|--|-------------------------------------|--------------------------------------|-----------|
| 2-Amino-5-bromo-3-cyanothieno[2,3-b]pyridine | 5-Bromo-2-mercaptoponicotinonitrile | 2-Chloroacetonitrile, NaOEt, Ethanol | ~70-80 |

Table 2: Representative yield for the synthesis of a thieno[2,3-b]pyridine derivative. (Yield is estimated based on similar reported reactions).

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant interest in medicinal chemistry, known for their kinase inhibitory activities. **5-Bromo-2-hydroxynicotinonitrile** can be converted to a 2-hydrazinyl intermediate, which can then undergo cyclization to form the pyrazolo[3,4-b]pyridine core.



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Caption: Synthetic route to pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Materials:

- **5-Bromo-2-hydroxynicotinonitrile**
- Phosphorus oxychloride (POCl_3)
- Hydrazine hydrate
- Ethanol

Procedure:

Step 1: Synthesis of 5-Bromo-2-chloronicotinonitrile

- A mixture of **5-Bromo-2-hydroxynicotinonitrile** (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 2-3 hours.
- The excess POCl_3 is removed under reduced pressure.

- The residue is carefully poured onto crushed ice and neutralized with a sodium bicarbonate solution.
- The precipitated solid is filtered, washed with water, and dried to give 5-Bromo-2-chloronicotinonitrile.

Step 2: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

- A solution of 5-Bromo-2-chloronicotinonitrile (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol is refluxed for 4-6 hours.
- The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
- The solid is washed with cold ethanol and dried to afford 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

| Product | Starting Material | Reagents | Yield (%) |
|--|----------------------------------|----------------------------|-----------|
| 5-Bromo-2-chloronicotinonitrile | 5-Bromo-2-hydroxynicotinonitrile | POCl ₃ | ~85-95 |
| 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-2-chloronicotinonitrile | Hydrazine Hydrate, Ethanol | ~75-85 |

Table 3: Representative yields for the synthesis of a pyrazolo[3,4-b]pyridine derivative. (Yields are estimated based on similar reported reactions).

Spectroscopic Data

While specific, published spectroscopic data for **5-Bromo-2-hydroxynicotinonitrile** is scarce, the expected ¹H NMR and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

| ¹ H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |
|--------------------------------|----------------------|--------------|------------|
| ~11-12 | broad singlet | -OH / -NH | |
| ~8.3 | doublet | H-6 | |
| ~8.1 | doublet | H-4 | |

| ¹³ C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
|---------------------------------|----------------------|------------|
| ~160 | C-2 (C-OH) | |
| ~150 | C-6 | |
| ~145 | C-4 | |
| ~117 | C≡N | |
| ~110 | C-3 | |
| ~105 | C-5 (C-Br) | |

Table 4: Predicted ¹H and ¹³C NMR data for **5-Bromo-2-hydroxynicotinonitrile** in a suitable deuterated solvent (e.g., DMSO-d₆).

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a highly valuable and versatile building block in heterocyclic chemistry. Its readily available functional groups provide multiple reaction sites for the construction of complex fused pyridine systems. The synthetic routes to important scaffolds such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines outlined in this guide highlight its potential for applications in medicinal chemistry and drug discovery. The provided experimental protocols, though adapted from related procedures, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of the reactivity of **5-Bromo-2-hydroxynicotinonitrile** is likely to unveil even more of its synthetic potential in the creation of novel heterocyclic entities.

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References

- 1. rsc.org [rsc.org]
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